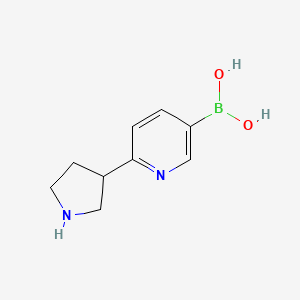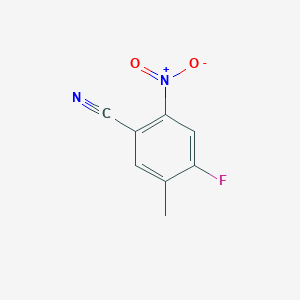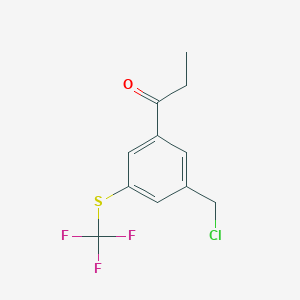
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen with a metal (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to facilitate the borylation of C-H or C-F bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Produces boronic esters or acids.
Reduction: Can yield alcohols or other reduced forms.
Substitution: Results in various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
- (6-(Pyrrolidin-3-yl)pyridin-2-yl)boronic acid
- (6-(Pyrrolidin-3-yl)pyridin-4-yl)boronic acid
- (6-(Pyrrolidin-3-yl)pyrimidin-3-yl)boronic acid
Comparison: (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties . Compared to its analogs, this compound may exhibit different selectivity and potency in biological assays .
Propriétés
Formule moléculaire |
C9H13BN2O2 |
|---|---|
Poids moléculaire |
192.03 g/mol |
Nom IUPAC |
(6-pyrrolidin-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11,13-14H,3-5H2 |
Clé InChI |
JQOFYVYCFFWBBG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C2CCNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)






